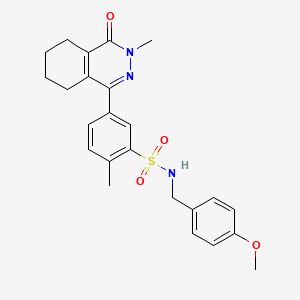![molecular formula C22H17FN4O3 B11302950 N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11302950.png)
N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid ist eine komplexe organische Verbindung, die eine einzigartige Struktur aufweist, die eine Fluorphenylgruppe, einen Furanring und einen Imidazobenzimidazol-Kern kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Imidazobenzimidazol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um das Imidazobenzimidazol-Ringsystem zu bilden.
Einführung der Furan-2-ylmethylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion erreicht werden, bei der ein Furan-2-ylmethylhalogenid mit dem Imidazobenzimidazol-Kern reagiert.
Anlagerung der 4-Fluorphenylgruppe: Dieser Schritt beinhaltet oft eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, um die 4-Fluorphenylgruppe an das Molekül einzuführen.
Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Zwischenverbindung, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Der Imidazobenzimidazol-Kern kann unter Hydrierungsbedingungen reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Fluorphenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen, um andere funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Schwefelsäure (H2SO4) für die Sulfonierung durchgeführt werden.
Hauptprodukte
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Dihydroimidazobenzimidazol-Derivate.
Substitution: Verschiedene substituierte Fluorphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seiner einzigartigen Struktur und möglichen biologischen Aktivität auf seine Eignung als therapeutisches Mittel untersucht.
Pharmakologie: Die Forschung konzentriert sich auf seine Interaktion mit biologischen Zielstrukturen und seine Eignung als Medikamentenkandidat.
Chemische Biologie: Es wird als Sonde verwendet, um verschiedene biologische Prozesse und Pfade zu untersuchen.
Industrielle Anwendungen: Seine einzigartigen chemischen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid
- N-(4-Bromphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid
Einzigartigkeit
N-(4-Fluorphenyl)-2-[1-(Furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamid ist einzigartig aufgrund des Vorhandenseins der Fluorphenylgruppe, die ihre chemischen und biologischen Eigenschaften maßgeblich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, im Vergleich zu ihren Chlor- und Brom-Gegenstücken verbessern.
Eigenschaften
Molekularformel |
C22H17FN4O3 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H17FN4O3/c23-14-7-9-15(10-8-14)24-20(28)12-19-21(29)26(13-16-4-3-11-30-16)22-25-17-5-1-2-6-18(17)27(19)22/h1-11,19H,12-13H2,(H,24,28) |
InChI-Schlüssel |
MPDQKLDKOCYHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(C(=O)N3CC4=CC=CO4)CC(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-1-(3,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302867.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11302868.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide](/img/structure/B11302875.png)
![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302880.png)
![N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11302902.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302908.png)
![1-(3-ethoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11302916.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11302918.png)
![5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302928.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11302940.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
